Dipentylone

Description

Contextualization within Synthetic Cathinone (B1664624) Research

Dipentylone, also known as N,N-dimethylpentylone or bk-DMBDP, is a synthetic cathinone that has emerged within the dynamic landscape of novel psychoactive substances (NPS). who.intresearchgate.netecddrepository.org Synthetic cathinones are a class of drugs designed to mimic the effects of controlled stimulants like amphetamines, cocaine, and MDMA. ecddrepository.orgtandfonline.comnih.govgovinfo.gov These substances are often marketed as "legal highs" or "research chemicals" and sold as replacements for traditional illicit drugs. researchgate.netnih.gov

The emergence of this compound is linked to the scheduling and control of other synthetic cathinones. researchgate.netoup.com For instance, it appeared on the illicit drug market shortly after the international control of eutylone (B1425526) in September 2021. researchgate.netdntb.gov.uanih.govojp.gov First detected in Sweden in 2014, this compound has since been identified in numerous countries, indicating its global spread. who.int It is frequently mislabeled and sold as other substances, particularly MDMA. who.inttandfonline.com This substitution pattern highlights a significant trend in the NPS market, where new, uncontrolled, or less-controlled substances rapidly replace those that have been legally restricted. oup.com

Academic Significance and Research Gaps Pertaining to this compound

The academic and forensic interest in this compound stems from its increasing prevalence in toxicology casework and its potential risk to public health. who.inttandfonline.comojp.gov The World Health Organization (WHO) has conducted a critical review of the substance, noting its potential for abuse. who.intecddrepository.org

Despite its growing presence, significant research gaps remain. A primary area requiring further investigation is the comprehensive toxicological profile of the compound. nih.gov The WHO has specifically pointed out the lack of published data concerning the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans. who.int While some metabolic pathways have been proposed and studied, a complete understanding is still needed to aid in forensic and clinical toxicology. who.intnih.gov Further research is also necessary to fully characterize the pharmacology and dependence potential of its individual stereoisomers, as it is typically available as a racemic mixture. who.int

Structure

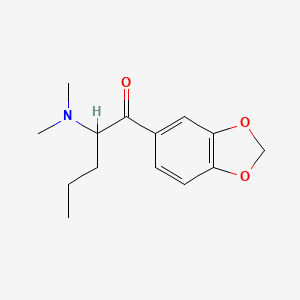

2D Structure

Properties

CAS No. |

803614-36-0 |

|---|---|

Molecular Formula |

C14H19NO3 |

Molecular Weight |

249.30 |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one |

InChI |

InChI=1S/C14H19NO3/c1-4-5-11(15(2)3)14(16)10-6-7-12-13(8-10)18-9-17-12/h6-8,11H,4-5,9H2,1-3H3 |

InChI Key |

PQTJKFUXRBKONZ-UHFFFAOYSA-N |

SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |

sequence |

X |

Origin of Product |

United States |

Chemical Synthesis and Analogues of Dipentylone

Historical Overview of Dipentylone Synthesis Methodologies

The first documented synthesis of this compound was reported in a 1967 patent, which described the creation of various aryl-alpha-aminoketone derivatives. who.intresearchgate.net This early work laid the groundwork for the synthesis of many compounds within the cathinone (B1664624) family. The methodologies for producing synthetic cathinones evolved from the study of cathinone, a naturally occurring stimulant found in the Catha edulis (khat) plant. nih.govencyclopedia.pub

Early synthetic efforts for cathinone derivatives often involved the oxidation of corresponding precursor molecules like ephedrine. europa.euoup.com However, for more complex, ring-substituted derivatives like this compound, the primary methods have consistently revolved around the construction of the β-keto phenethylamine (B48288) core from suitable chemical precursors. europa.eu The emergence of numerous synthetic cathinones on the recreational drug market in the 2000s was facilitated by the accessibility of these synthetic routes and the availability of starting materials. encyclopedia.pubmdpi.com

Precursor Chemistry for this compound and Related Cathinones

The synthesis of this compound and related cathinones begins with precursor molecules that provide the necessary carbon skeleton. The key precursor for this compound is 1-(benzo[d] europa.euwikipedia.orgdioxol-5-yl)pentan-1-one . who.intguidechem.com This ketone contains the 1,3-benzodioxole (B145889) (or methylenedioxy) ring and the pentan-1-one side chain, which will ultimately become the core structure of this compound.

The synthesis of this precursor ketone can be achieved through standard organic chemistry reactions such as a Friedel-Crafts acylation. This would involve reacting 1,3-benzodioxole with valeryl chloride or valeric anhydride (B1165640) in the presence of a Lewis acid catalyst. Another approach involves aldol (B89426) condensation reactions to construct the carbon framework. mdpi.com

For related cathinones, the precursor chemistry follows a similar logic. For example:

Methylone synthesis typically starts from 1-(1,3-benzodioxol-5-yl)propan-1-one.

Butylone synthesis uses 1-(1,3-benzodioxol-5-yl)butan-1-one as a precursor. nih.gov

Pentylone (B609909) synthesis also starts from 1-(1,3-benzodioxol-5-yl)pentan-1-one, differing from this compound only in the N-alkylation step. dea.govwikipedia.org

Established Synthetic Routes for this compound

The conversion of the precursor ketone into this compound is generally a straightforward process. The most common and historically significant methods include the α-bromoketone intermediate pathway and reductive amination approaches.

This is a widely cited and facile two-step method for producing this compound and other cathinones. who.int

Bromination : The first step involves the α-bromination of the precursor ketone, 1-(benzo[d] europa.euwikipedia.orgdioxol-5-yl)pentan-1-one . This reaction selectively adds a bromine atom to the carbon atom adjacent (the alpha position) to the carbonyl group. This is typically achieved by reacting the ketone with a brominating agent like elemental bromine (Br₂) or cupric bromide (CuBr₂). nih.gov The resulting intermediate is 1-(1,3-benzodioxol-5-yl)-2-bromo-1-pentanone . who.int

Amination : The second step is a nucleophilic substitution reaction. The α-bromoketone intermediate is reacted with dimethylamine (B145610) ( (CH₃)₂NH ). The nitrogen atom of the dimethylamine acts as a nucleophile, attacking the carbon atom bonded to the bromine, displacing the bromide ion. This forms the final this compound molecule. who.int

The resulting product is typically isolated as a salt, such as a hydrochloride salt, to improve its stability, as the free base form of cathinones can be labile. who.inteuropa.eu This general procedure has also been adapted for the synthesis of various this compound analogues. who.int

Reductive amination is a cornerstone of amine synthesis in organic and medicinal chemistry and represents an alternative route to this compound. wikipedia.orgresearchgate.net This method typically combines a carbonyl compound with an amine in a one-pot reaction in the presence of a reducing agent.

For the synthesis of this compound, a hypothetical reductive amination pathway would start from a diketone precursor, 1-(1,3-benzodioxol-5-yl)pentane-1,2-dione . This precursor would be reacted with dimethylamine. The amine would first form an enamine or iminium ion intermediate at one of the carbonyl groups, which is then reduced in situ.

Common reducing agents used for this process include:

Sodium cyanoborohydride (NaBH₃CN) youtube.com

Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) youtube.com

Catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst, H₂/Pd). wikipedia.org

This approach is highly versatile and can be used to synthesize a wide variety of primary, secondary, and tertiary amines. organic-chemistry.org

For larger-scale or industrial production of synthetic cathinones, several factors are considered to optimize the process. The choice of synthetic route is critical; the α-bromoketone pathway is often favored due to the commercial availability of the brominated intermediate, which simplifies the final amination step. who.int

Key optimization parameters include:

Yield and Purity : Reaction conditions (temperature, solvent, reaction time) are adjusted to maximize the yield of the desired product and minimize the formation of byproducts, such as dibrominated ketones. nih.gov

Purification : After synthesis, the product must be purified. This often involves crystallization of the hydrochloride salt to remove unreacted starting materials and byproducts. The stability of the salt form is a significant advantage for handling and storage. who.inteuropa.eu

Analytical Verification : Ensuring the identity and purity of the final product is crucial. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used. Optimizing GC parameters, such as the temperature gradient and column type, is essential for resolving and correctly identifying isomers, which is a significant challenge in cathinone analysis. nih.gov

Analogues and Structural Modifications in this compound Synthesis Research

Much of the synthetic research surrounding this compound has focused on the creation of analogues. These structural modifications are often made to investigate structure-activity relationships (SAR) or to create new compounds with slightly different properties. nih.govresearchgate.net Clandestine laboratories also modify structures to circumvent legal controls. encyclopedia.pubmdpi.com

The core cathinone structure has several points for modification: the aromatic ring, the α-carbon, and the amino group. nih.gov

| Analogue | Structural Modification from this compound | Reference |

| Pentylone | N-demethylation (N-methyl instead of N,N-dimethyl) | dea.govwikipedia.org |

| Butylone | Shorter α-alkyl chain (ethyl instead of propyl) and N-methyl | nih.govresearchgate.net |

| N-Ethylpentylone (Ephylone) | Different N-alkylation (N-ethyl instead of N,N-dimethyl) | nih.gov |

| N-Isopropylbutylone | Isomeric rearrangement of the alkyl groups | nih.gov |

| N-Propylbutylone | Isomeric rearrangement of the alkyl groups | nih.gov |

Advanced Analytical Methodologies for Dipentylone

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental in determining the molecular structure of unknown substances. For dipentylone, techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform-Infrared (FT-IR) spectroscopy provide detailed information about its chemical framework, confirming the identity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive tool for the structural elucidation of synthetic compounds like this compound. It provides unambiguous confirmation of the molecular structure by analyzing the magnetic properties of atomic nuclei. Pure this compound hydrochloride has been fully characterized using both proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy. who.int In practice, NMR is often the final step in confirming the identity of a substance, especially when chromatographic methods show ambiguity with isomers. colab.ws For instance, a sample initially resembling N-ethylpentylone by Gas Chromatography-Mass Spectrometry (GC-MS) was conclusively identified as this compound using NMR. colab.ws

Analysis is typically performed on a high-field NMR spectrometer, such as a 400 MHz instrument. swgdrug.org Sample preparation involves dissolving the analyte in a deuterated solvent, like dimethyl sulfoxide (B87167) (DMSO-d6), which contains a reference standard such as tetramethylsilane (B1202638) (TMS). swgdrug.org

Table 1: Typical Parameters for ¹H NMR Analysis of this compound

| Parameter | Value/Description |

|---|---|

| Instrument | 400 MHz NMR Spectrometer |

| Sample Preparation | Analyte diluted to ~7 mg/mL in DMSO-d6 |

| Reference Standard | Tetramethylsilane (TMS) at 0 ppm |

| Pulse Angle | 90° |

| Spectral Width | -3 ppm to 13 ppm |

Data sourced from SWGDRUG.org Monograph. swgdrug.org

Fourier Transform-Infrared (FT-IR) Spectroscopy Applications

Fourier Transform-Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The analysis of this compound by FT-IR provides a characteristic spectrum, or "molecular fingerprint," based on the absorption of infrared radiation by its chemical bonds. who.intspectroscopyonline.com This method is valuable for the initial screening and identification of seized materials. researchgate.net

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features:

A strong absorption band from the ketone (C=O) stretching vibration.

Bands associated with the aromatic ring (C=C stretching) and C-H stretching from the benzodioxole group.

Stretching vibrations from the C-O bonds of the methylenedioxy bridge.

Aliphatic C-H stretching from the pentyl chain and the N,N-dimethyl groups.

This technique is effective for identifying the presence of the cathinone (B1664624) backbone and the specific substituents that define this compound. nih.govresearchgate.net

Chiral Liquid Chromatography-Ultraviolet (LC-UV) for Enantiomer Separation

Like many synthetic cathinones, this compound is a chiral molecule, meaning it exists as two enantiomers (mirror-image isomers). nih.gov These enantiomers can exhibit different pharmacological activities, making their separation and identification important. youtube.com Chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a well-established method for resolving the enantiomers of cathinone derivatives. who.intnih.gov

The separation is typically achieved using a specialized chiral stationary phase (CSP), which interacts differently with each enantiomer. nih.govresearchgate.net A common choice for cathinones is a polysaccharide-based column, such as amylose (B160209) tris[(S)-α-methylbenzylcarbamate] coated on silica (B1680970) gel (e.g., CHIRALPAK® AS-H). nih.gov The mobile phase often consists of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol, with a small amount of an amine modifier such as triethylamine (B128534) to improve peak shape. nih.gov The separated enantiomers are then detected by a UV detector, as the aromatic heterocyclic structure absorbs UV light. mdpi.com

Table 2: Example Conditions for Chiral HPLC-UV Separation of Cathinones

| Parameter | Value/Description |

|---|---|

| Column | CHIRALPAK® AS-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane:Isopropanol:Triethylamine (e.g., 97:3:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Data adapted from a general method for cathinone derivatives. nih.gov

Chromatographic and Mass Spectrometric Techniques for Identification and Quantification

Chromatographic techniques coupled with mass spectrometry are the workhorses of forensic toxicology, offering high sensitivity and selectivity for detecting and quantifying drugs in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing synthetic cathinones. researchgate.netnih.gov In this method, the sample is vaporized and separated based on its volatility and interaction with the GC column before being fragmented and detected by the mass spectrometer. The resulting mass spectrum provides structural information that aids in identification.

A significant challenge in the analysis of this compound is its structural isomerism with other synthetic cathinones, such as N-ethylpentylone. colab.ws These isomers can have very similar chromatographic retention times and mass spectra, leading to a high risk of misidentification. ojp.govcolab.ws While GC-MS is a powerful tool, its results often require confirmation by a more selective method, particularly when isomers are prevalent. colab.ws

Table 3: General GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Instrument | Agilent 5975 Series GC/MSD System (or equivalent) |

| Sample Preparation | Standard diluted in methanol |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Analysis Mode | Full Scan |

Data sourced from CFSRE and SWGDRUG.org reports. cfsre.orgswgdrug.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable technique for the analysis of NPS. nih.govyoutube.com It combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. researchgate.netnih.gov This method is particularly crucial for distinguishing between isomers like this compound and N-ethylpentylone. ojp.govcolab.ws

Validated LC-MS/MS methods have been developed for the quantification of this compound in various biological and environmental samples, including postmortem blood and wastewater. who.intnih.gov In postmortem casework, a validated standard addition method determined this compound blood concentrations ranging from 3.3 to 970 ng/mL. nih.gov The technique's ability to monitor specific precursor-to-product ion transitions for each compound provides the specificity needed to differentiate closely related structures, making it superior to single-stage mass spectrometry for this purpose. rsc.org The development of such methods is critical as new isomers continue to emerge on the illicit drug market. ojp.gov

Table 4: Representative LC-MS/MS Method Parameters

| Parameter | Value/Description |

|---|---|

| Instrument | Triple Quadrupole or QTOF Mass Spectrometer |

| Column | C18 reversed-phase column (e.g., 150 x 2.5 mm, 5 µm) |

| Mobile Phase | Gradient elution with Ammonium Formate and Methanol (both with Formic Acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Parameters adapted from general NPS and cathinone analysis methods. cfsre.orgnih.gov

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS)

UPLC-QToF-MS has emerged as a powerful tool for the analysis of novel psychoactive substances (NPS) like this compound. This technique combines the high-resolution separation capabilities of UPLC with the high-resolution mass accuracy of QToF-MS, enabling the confident identification of analytes in complex matrices.

Research has demonstrated the successful application of UPLC-QToF-MS for the detection of this compound in seized materials. In one study, this compound was identified in powder samples seized from prisons, with analysis performed on an Acquity UPLC instrument coupled to a Xevo QToF-MS. dundee.ac.uk The method utilized a BEH C18 column and a gradient elution with mobile phases consisting of 0.1% formic acid in water and acetonitrile. dundee.ac.uk The QToF instrument was operated in positive ionization mode, and the exact mass of this compound was determined to be m/z 250.1438 [M+H]+. dundee.ac.uk This high-resolution mass measurement is critical for distinguishing this compound from other compounds with similar nominal masses.

The operational parameters for UPLC-QToF-MS analysis are meticulously optimized to achieve the desired separation and sensitivity. Key parameters include the column type and dimensions, mobile phase composition and gradient, flow rate, and mass spectrometer settings such as source temperature, desolvation temperature, and collision energy. dundee.ac.uk For instance, a study analyzing seized powders used a source temperature of 120°C, a desolvation temperature of 500°C, and a capillary voltage of 2.25 kV. dundee.ac.uk

Table 1: Example UPLC-QToF-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| UPLC System | Waters Acquity |

| Column | BEH C18, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 2 µL |

| MS System | Xevo QToF-MS |

| Ionization Mode | Positive Electrospray (ESI+) |

| Capillary Voltage | 2.25 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 500°C |

| Collision Energy (MS) | 6 V |

| Collision Energy (MSe) | 0-40 V |

This table presents a sample set of parameters and may vary between laboratories and specific applications.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Comprehensive Profiling

LC-HRMS is an indispensable technique for the comprehensive profiling of this compound and its metabolites in biological samples. The high resolving power and mass accuracy of HRMS instruments, such as Orbitrap and QToF, allow for the untargeted screening of a wide range of compounds and the retrospective analysis of data without the need for pre-selected target lists. nih.govmdpi.comnih.gov This is particularly advantageous in the context of the ever-evolving NPS market.

The primary advantage of LC-HRMS is its ability to provide detailed information on the metabolic composition of a sample. mdpi.com This includes chromatographic parameters like retention time and peak shape, which, when combined with high-accuracy mass measurements and fragmentation patterns, improve the confidence in structural annotations. mdpi.com For this compound, this allows for the identification of not only the parent compound but also its metabolites, which can be crucial for confirming exposure. nih.gov For example, studies on other synthetic cathinones have shown that N-dealkylation is a major metabolic pathway, and pentylone (B609909) has been identified as a metabolite of this compound. researchgate.net

LC-HRMS methods have been developed for the simultaneous analysis of numerous synthetic cathinones, including this compound, in various matrices. mdpi.com These methods are essential for distinguishing between isobaric and isomeric compounds, a common challenge in NPS analysis. mdpi.com The detailed fragmentation data generated by HRMS/MS can be used to create spectral libraries and support the structural elucidation of unknown metabolites. researchgate.net

Method Validation Strategies for this compound Detection

To ensure the reliability and legal admissibility of analytical results, methods for this compound detection must be rigorously validated. Validation demonstrates that a method is suitable for its intended purpose and adheres to established scientific principles.

Sensitivity and Limit of Detection Studies

A critical aspect of method validation is determining the sensitivity of the assay, which includes establishing the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mayocliniclabs.com

For this compound and other synthetic cathinones, various analytical methods have reported a range of LODs and LOQs depending on the technique and the biological matrix. For instance, a method for the determination of this compound in oral fluid by LC-MS/MS reported an LOD of 0.1 ng/mL. who.int In a broader study of synthetic cathinones in blood, a liquid chromatography-tandem mass spectrometry (LC-MS-MS) method was validated with a calibration range from 10 to 1,000 ng/mL for 25 different cathinones. nih.gov Another study comparing low-resolution and high-resolution mass spectrometry for synthetic cathinone detection in urine found that the triple quadrupole (QqQ) instrument showed higher sensitivity, with MQLs ranging from 0.020 to 0.070 ng/mL. mdpi.com

Table 2: Reported Limits of Detection/Quantification for Synthetic Cathinones (including this compound or related compounds)

| Analyte/Class | Matrix | Method | LOD/LOQ | Reference |

|---|---|---|---|---|

| This compound | Oral Fluid | LC-MS/MS | LOD: 0.1 ng/mL | who.int |

| Synthetic Cathinones | Blood | LC-MS/MS | LOQ: 10 ng/mL | nih.gov |

| Synthetic Cathinones | Urine | LC-QqQ-MS | MQL: 0.020-0.070 ng/mL | mdpi.com |

| Synthetic Cathinones | Urine | LC-Orbitrap-MS | MQL: 0.050-0.200 ng/mL | mdpi.com |

LOD: Limit of Detection; LOQ: Limit of Quantification; MQL: Method Quantification Limit; MDL: Method Detection Limit. Values are illustrative of the sensitivity of modern analytical methods.

Selectivity and Isomeric Differentiation in Analytical Methods

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. oup.com For this compound, this is particularly challenging due to the existence of numerous structural isomers, such as N-ethylpentylone. colab.ws Misidentification of these isomers has significant forensic and clinical implications.

Chromatographic separation is paramount for distinguishing between this compound and its isomers. colab.ws Standard C18 columns can sometimes be insufficient for separating structurally similar isomers. restek.com Therefore, method development often focuses on optimizing chromatographic conditions or employing alternative stationary phases, such as biphenyl (B1667301) columns, which exhibit strong pi-pi interactions and can enhance the separation of aromatic compounds. restek.com A study successfully achieved the baseline separation of this compound and N-ethylpentylone using ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS/MS). colab.ws In addition to chromatography, high-resolution mass spectrometry provides another layer of specificity through accurate mass measurements and distinct fragmentation patterns that can aid in differentiation. colab.ws

Inter-laboratory Validation and Harmonization Efforts

The global nature of the NPS problem necessitates inter-laboratory validation and harmonization of analytical methods. nih.gov Proficiency testing (PT) schemes, also known as ring tests, are crucial for evaluating the performance of different laboratories and ensuring the comparability of results. nih.gov These programs involve sending blind samples containing known, and sometimes unknown, NPS to participating laboratories for analysis.

While specific inter-laboratory validation studies focusing solely on this compound are not extensively documented, the principles and efforts within the broader context of NPS analysis are applicable. Organizations like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) facilitate such initiatives. nih.gov The goal is to harmonize analytical approaches to the extent possible, which aids in international cooperation and provides a more accurate global picture of NPS trends. nih.govsemanticscholar.org These efforts highlight the need for research to develop and validate robust analytical methods that can be implemented across different laboratories with varying instrumentation. nih.gov

Sample Stability and Preservation in this compound Analysis Research

The stability of this compound in biological samples is a critical pre-analytical factor that can significantly impact the accuracy of quantitative results. Synthetic cathinones are known to be susceptible to degradation, which is influenced by factors such as storage temperature, pH, and the biological matrix itself. nih.govnih.gov

Studies on the stability of synthetic cathinones have shown that storage at lower temperatures generally improves stability. A review of this compound by the World Health Organization noted a study where this compound in oral fluid was found to be stable at ambient temperature for 15 days, at 4°C for 60 days, and at –20°C for 90 days. who.int Another comprehensive study on the stability of various synthetic cathinones in blood and urine found that the 3,4-methylenedioxy derivatives, a group that includes this compound, were among the most stable compounds. nih.gov However, even for these more stable compounds, degradation can occur, especially at room temperature. nih.gov

The pH of the matrix also plays a crucial role, with acidic conditions generally favoring the stability of cathinones. nih.govojp.gov For long-term storage, freezing samples at -20°C or below is recommended to minimize degradation. ojp.govresearchgate.net The use of preservatives and the type of collection container can also influence analyte stability. mdpi.com These findings underscore the importance of proper sample handling, transportation, and storage to ensure that the measured concentration of this compound accurately reflects the concentration at the time of collection. nih.govojp.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| Acetonitrile | |

| Alprazolam | |

| Amphetamine | |

| Buphedrone | |

| Butylone | |

| Cocaine | |

| Desalkylgidazepam | |

| This compound | |

| Ethcathinone | |

| Ethylone | |

| Eutylone (B1425526) | |

| Fentanyl | |

| Formic Acid | |

| MDMA (3,4-Methylenedioxymethamphetamine) | |

| MDMB-4en-PINACA | |

| MDMB-INACA | |

| Mephedrone | |

| Methamphetamine | |

| Methcathinone (B1676376) | |

| Methedrone | |

| Methylone | |

| N-ethylpentylone | |

| Naphyrone | |

| Pentedrone (B609907) | |

| Pentylone | |

| Pyrovalerone | |

| 4-MMC (4-methylmethcathinone) |

Pharmacology of Dipentylone: Preclinical and Mechanistic Studies

Monoamine Transporter Interactions of Dipentylone

Preclinical studies utilizing human embryonic kidney (HEK) cells expressing human monoamine transporters have been conducted to determine the binding and uptake inhibition profile of this compound. who.int Like other cathinone (B1664624) psychostimulants, this compound acts on dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. ecddrepository.org

This compound demonstrates a notable affinity for the human dopamine transporter (DAT). who.int In competitive binding assays, this compound exhibited a binding affinity (Ki) of 0.354 ± 0.073 µM for hDAT. who.int Further studies on its functional potency revealed that this compound is a potent inhibitor of dopamine uptake, with a half-maximal inhibitory concentration (IC50) of 49 nM. researchgate.netdntb.gov.ua When compared to other well-known stimulants, this compound's affinity for DAT was found to be more similar to that of cocaine than to methamphetamine or MDMA. who.int In terms of functional potency, it was approximately twice as potent at inhibiting dopamine uptake as cocaine or MDMA, but about 2.4 times less potent than methamphetamine. who.int

This compound also interacts significantly with the norepinephrine transporter (NET). who.int Its binding affinity for NET is reported to be similar to that of cocaine and methamphetamine. who.int In functional assays measuring the inhibition of norepinephrine uptake, this compound was found to be approximately two to three times more potent than cocaine and MDMA, respectively. who.int However, its potency at inhibiting norepinephrine uptake was about ten times lower than that of methamphetamine. who.int

The interaction of this compound with the serotonin transporter (SERT) is less pronounced compared to its action at DAT. researchgate.netdntb.gov.ua Research indicates that this compound has a much higher binding affinity for SERT than methamphetamine (about 66 times higher) and MDMA (about 8 times higher), but a lower affinity than cocaine (about 4.5 times lower). who.int Functionally, it is a weak inhibitor of serotonin uptake, with a reported IC50 value of 4990 nM. researchgate.netdntb.gov.ua This potency for inhibiting serotonin uptake is about 3.6 times greater than that of methamphetamine, but significantly lower than that of cocaine (about 7 times) and MDMA (about 22 times). who.int

The data from in vitro studies indicate that this compound is a potent monoamine uptake inhibitor with a clear preference for the dopamine transporter over the serotonin transporter. who.intresearchgate.netdntb.gov.ua The IC50 values show that this compound is approximately 100-fold more potent at inhibiting the dopamine transporter (IC50 = 49 nM) compared to the serotonin transporter (IC50 = 4990 nM). researchgate.netdntb.gov.ua This transporter selectivity profile (DAT > NET > SERT) is characteristic of psychostimulants that are primarily dopamine and norepinephrine uptake inhibitors.

Table 1: Monoamine Transporter Inhibition Potency (IC50) of this compound

In Vivo Behavioral Pharmacology of this compound in Animal Models

In vivo studies in rodents confirm the psychostimulant properties of this compound suggested by its in vitro transporter profile. nih.gov In open-field assays with Swiss-Webster mice, this compound was shown to dose-dependently increase locomotor activity. nih.gov The maximal stimulant effects produced by this compound were similar to those of cocaine and methamphetamine. nih.govresearchgate.net

The potency of this compound in stimulating locomotor activity was found to be similar to cocaine, with one study reporting a median effective dose (ED50) of 5.29 mg/kg for this compound compared to 5.03 mg/kg for cocaine. who.int Another study reported a locomotor stimulant ED50 of 3.5 mg/kg in mice. researchgate.netdntb.gov.ua Both studies found this compound to be less potent than methamphetamine, which had a reported ED50 of 0.41 mg/kg. who.intnih.gov The duration of peak locomotor effects for this compound was observed to be around 2 to 3 hours, comparable to that of cocaine. nih.gov

Table 2: List of Chemical Compounds Mentioned

Discriminative Stimulus Effects of this compound in Rodents

Drug discrimination studies in rodents are a critical tool for characterizing the subjective effects of novel psychoactive substances. These preclinical models help predict how a substance might be perceived by humans. In studies involving rats trained to distinguish classical psychostimulants from saline, this compound has demonstrated clear psychostimulant-like subjective effects.

Specifically, in rats trained to discriminate either cocaine or methamphetamine from a vehicle, this compound fully substituted for the training drug. nih.govwho.int This indicates that this compound produces interoceptive (internal) cues that are similar to those produced by cocaine and methamphetamine, suggesting a comparable potential for abuse. nih.govwho.int The substitution for both cocaine and methamphetamine points to a pharmacological profile that involves significant interaction with the dopamine transporter system, a key characteristic of many stimulant drugs. nih.govnih.gov

However, when tested in rats trained to discriminate the entactogen 3,4-methylenedioxymethamphetamine (MDMA) from a vehicle, this compound only produced partial substitution. who.int This finding suggests that while this compound has strong stimulant properties, it does not fully mimic the distinct subjective effects of MDMA, which are more heavily mediated by the serotonin system. who.intnih.gov This profile distinguishes this compound from other synthetic cathinones like dimethylone (B12757972) and dibutylone, which have been shown to fully substitute for MDMA in similar studies. nih.gov

Comparative Behavioral Profiles with Classical Psychostimulants and Other Synthetic Cathinones

The behavioral effects of this compound have been evaluated in comparison to well-known psychostimulants and other synthetic cathinones, primarily through locomotor activity assessments in rodents. These studies provide insights into a compound's stimulant potential, potency, and duration of action.

In open-field assays with mice, this compound has been shown to produce a dose-dependent increase in locomotor activity. nih.govnih.gov The maximal stimulant effects of this compound were found to be similar in magnitude to those produced by cocaine and methamphetamine. nih.gov In terms of potency, this compound was found to be less potent than methamphetamine but roughly equipotent with cocaine. nih.gov The duration of the stimulant effects at peak doses was observed to be around 2 to 3 hours, which is comparable to that of cocaine and methamphetamine. nih.gov

When compared with other novel synthetic cathinones, this compound's behavioral profile shows both similarities and differences. For instance, its efficacy in stimulating locomotion is comparable to N-ethylhexedrone and 4'-methyl-α-pyrrolidinohexiophenone (MPHP), while being more efficacious than 4-chloroethcathinone (B12801267) (4-CEC). nih.gov This places this compound among the more robust stimulants within the diverse cathinone class. The strong locomotor stimulant effects, combined with its discriminative stimulus profile, underscore its classification as a psychostimulant with a significant abuse liability, similar to that of methamphetamine and cocaine. nih.govecddrepository.org

Receptor Binding Profiles of this compound

The pharmacological actions of this compound are rooted in its interactions with specific neurochemical targets in the brain. Its binding affinity at key neurotransmitter transporters dictates its primary mechanism of action.

Characterization of this compound Affinity at Key Neurotransmitter Receptors

In vitro studies have characterized this compound as an inhibitor of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.govecddrepository.org These transporters are responsible for the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft. By inhibiting these transporters, this compound increases the extracellular concentration of these crucial monoamines.

Binding affinity and uptake inhibition assays are used to quantify a compound's potency at these transporters, typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific Ki values for this compound are not consistently reported across all public literature, functional data on its inhibitory effects on monoamine uptake provide a clear picture of its profile.

Studies show that this compound is a potent inhibitor of dopamine uptake. who.int Its potency in inhibiting DAT is reported to be approximately twice that of cocaine or MDMA, but less than that of methamphetamine. who.int The affinity of this compound for DAT is more similar to that of cocaine than to methamphetamine or MDMA. who.int Like many other synthetic cathinones, this compound generally displays a higher potency for DAT and NET compared to SERT. nih.govresearchgate.net This contrasts with substances like MDMA, which have a higher potency at SERT. researchgate.net

Table 1: Comparative Monoamine Transporter Inhibition of this compound and Other Psychostimulants

| Compound | DAT Inhibition (IC₅₀ nM) | NET Inhibition (IC₅₀ nM) | SERT Inhibition (IC₅₀ nM) |

| This compound | Potent | Potent | Weaker |

| Cocaine | ~300-500 | ~3600 (Binding) / ~400-700 (Uptake) | ~300-500 |

| Methamphetamine | ~24.5 | ~34.4 | ~1766 |

| MDMA | ~108 | ~611 | ~39 |

| Note: Specific IC₅₀ values for this compound are not consistently available in the reviewed literature; its profile is described qualitatively based on comparative statements. who.int Values for other compounds are approximate and can vary between studies. researchgate.netresearchgate.net The distinction between binding affinity (Ki) and functional inhibition (IC50) can lead to different reported values. researchgate.net |

Implications for Neurotransmission Modulation

The receptor binding profile of this compound directly translates to its modulation of monoaminergic neurotransmission, which underlies its psychostimulant effects. The primary mechanism is the blockade of DAT, NET, and SERT, leading to an accumulation of dopamine, norepinephrine, and serotonin in the synapse. nih.govecddrepository.org

The strong inhibition of DAT is the principal driver of this compound's reinforcing and stimulant properties. who.int The resulting increase in synaptic dopamine in the brain's reward pathways is a hallmark of substances with high abuse potential. nih.gov The potent inhibition of NET contributes significantly to the compound's sympathomimetic and general arousal effects. nih.gov

The weaker, yet present, activity at SERT adds a layer of complexity to its effects, potentially contributing to mood alterations. ecddrepository.org However, the pronounced selectivity for DAT and NET over SERT aligns this compound more closely with classical stimulants like cocaine than with serotonin-dominant releasers like MDMA. who.intresearchgate.net This neurochemical profile, characterized by a high DAT/SERT inhibition ratio, is consistent with its behavioral profile as a potent psychostimulant with subjective effects that closely mimic those of cocaine and methamphetamine. nih.govresearchgate.net

Metabolism of Dipentylone

In Vitro Metabolic Pathway Characterization

In vitro studies, meaning those conducted in a controlled laboratory setting outside of a living organism, are fundamental to characterizing how a compound is metabolized. For dipentylone, these studies have primarily utilized human liver preparations.

Human liver microsomes (HLMs) are vesicles derived from the endoplasmic reticulum of liver cells and contain high concentrations of drug-metabolizing enzymes. nih.gov They are a standard and effective tool for studying the initial steps of drug metabolism. nih.govnih.gov Research employing HLMs has been central to understanding the metabolic fate of this compound. mdpi.comnih.gov

In these studies, this compound was incubated with HLMs, leading to the successful identification of numerous metabolites. mdpi.comnih.gov This experimental setup simulates the environment within the liver, allowing for the characterization of the primary metabolic reactions the compound undergoes. nih.gov Studies have identified a total of 14 metabolites of this compound in HLM samples, demonstrating a complex biotransformation profile. mdpi.comnih.gov

The cytochrome P450 (CYP450) superfamily of enzymes is responsible for the oxidative metabolism of a vast number of drugs and other foreign compounds (xenobiotics). nih.govresearchgate.net These enzymes are the primary drivers of Phase I metabolism. researchgate.net While it is established that CYP450 enzymes metabolize synthetic cathinones, the specific isoforms responsible for the biotransformation of this compound have not been definitively identified in the available scientific literature.

The standard methodology to identify the specific CYP enzymes involved in a compound's metabolism includes incubating the substance with a panel of individually expressed recombinant human CYP isoforms. nih.govnih.gov The isoforms that produce metabolites at the highest rate are considered the primary contributors. nih.gov Common isoforms tested include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are responsible for metabolizing the majority of clinical drugs. mdpi.comwikipedia.org Further confirmation is typically achieved through chemical inhibition studies, where known inhibitors for specific CYP isoforms are used in HLM incubations to see if they block the formation of metabolites. nih.govnih.gov

Phase I metabolism involves chemical reactions that introduce or expose functional groups on the parent molecule, typically making it more reactive and water-soluble. researchgate.net For this compound, in vitro studies have identified 12 distinct Phase I metabolites. mdpi.comnih.gov

The principal Phase I metabolic pathways for this compound include:

N-dealkylation: The removal of one or both methyl groups from the nitrogen atom. mdpi.comnih.gov Pentylone (B609909) has been confirmed as a primary metabolite resulting from this pathway and is consistently detected alongside the parent compound in toxicological cases.

β-Ketone Reduction: The conversion of the ketone group to a secondary alcohol. nih.gov

Monohydroxylation: The addition of a hydroxyl (-OH) group to the alkyl chain or the aromatic ring. mdpi.comnih.gov The monohydroxylated metabolite designated as M2 has been suggested as a potential metabolic marker for identifying this compound consumption. mdpi.com

Demethylenation: The opening of the methylenedioxy ring structure, which is then often followed by O-methylation. nih.gov

Dehydrogenation: The removal of hydrogen atoms. mdpi.comnih.gov

A recent study identified seven different metabolites in patient urine samples, with the opening of the 5-membered methylenedioxy ring and the reduction of the carboxide group proposed as the two major metabolic pathways.

Table 1: Identified Phase I Metabolites of this compound in HLM Studies This table is generated based on data described in the text.

| Metabolite ID | Metabolic Pathway | Description |

|---|---|---|

| M1 | Monohydroxylation | Addition of one hydroxyl group. |

| M2 | Monohydroxylation | Addition of one hydroxyl group; suggested as a potential marker. mdpi.com |

| M3 | N-dealkylation | Removal of a methyl group to form pentylone. mdpi.com |

| M4 | Hydroxylation & Dealkoxylation | Hydroxylation of the aromatic ring combined with dealkoxylation of M3. mdpi.com |

| M5 | O-dealkylation | Removal of an alkyl group from an ether. mdpi.com |

| M6 | N-dealkylation of M5 | N-dealkylation applied to the M5 metabolite. mdpi.com |

| M7 | Reduction of Carboxide | Reduction of the ketone group. mdpi.com |

| M8 | Monohydroxylation of M5 | Monohydroxylation applied to the M5 metabolite. mdpi.com |

| M9 | Dehydrogenation | Removal of hydrogen atoms. mdpi.com |

| M10 | Dealkoxylation | Removal of an alkoxy group. mdpi.com |

| M11 | N-dealkylation of M10 | N-dealkylation applied to the M10 metabolite. mdpi.com |

Phase II metabolism involves conjugation reactions, where an endogenous polar molecule is attached to the parent compound or its Phase I metabolite. This process significantly increases water solubility and facilitates excretion from the body.

For this compound, two Phase II metabolites have been identified in HLM incubations that were supplemented with necessary co-factors. mdpi.comnih.gov The observed pathways are:

Glucuronidation: The attachment of a glucuronic acid molecule. This was identified as metabolite M13, which is a glucuronide conjugate of the M5 metabolite. mdpi.com

Sulfation: The addition of a sulfate (B86663) group, identified as metabolite M14. mdpi.com

Table 2: Identified Phase II Metabolites of this compound in HLM Studies This table is generated based on data described in the text.

| Metabolite ID | Metabolic Pathway | Description |

|---|---|---|

| M13 | Glucuronidation of M5 | Conjugation of the M5 metabolite with glucuronic acid. mdpi.com |

In Vivo Metabolic Pathway Characterization in Animal Models

In vivo studies, conducted within a living organism, are essential for confirming that the metabolic pathways observed in the laboratory occur in a whole biological system.

The zebrafish (Danio rerio) has emerged as a valuable animal model for studying drug metabolism. nih.gov Its enzymatic systems show significant similarity (orthology) to those of humans, making it a reliable and efficient model for predicting metabolic pathways. nih.gov

Research on this compound has utilized the zebrafish model to study its in vivo metabolism. mdpi.comnih.gov The results from these studies correlated well with the findings from the HLM experiments. mdpi.com The zebrafish model produced the same 14 metabolites (12 from Phase I and 2 from Phase II) that were identified in the in vitro HLM assays. mdpi.comnih.gov This cross-validation between the in vitro and in vivo models provides strong evidence for the characterized metabolic pathways of this compound.

Table 3: List of Mentioned Compounds

| Compound Name | Other Names |

|---|---|

| This compound | N,N-Dimethylpentylone; bk-DMBDP |

| Pentylone | bk-MBDP |

| Eutylone (B1425526) | bk-EBDB |

| Methylone | bk-MDMC |

| Butylone | bk-MBDB |

| N-ethylpentylone | Ephylone |

| Methamphetamine | - |

| 3,4-methylenedioxymethamphetamine | MDMA |

| Cocaine | - |

| Alprazolam | - |

| 2C-B | - |

| 4-MMC | Mephedrone |

| Fentanyl | - |

| N-isopropylbutylone | - |

| N-ethyl N-methyl butylone | - |

| Hexylone | - |

| N-propylbutylone | - |

| Diethylone | - |

| Tertylone | - |

| Dimethylone (B12757972) | - |

| Dibutylone | - |

| α-PVP | α-pyrrolidinovalerophenone |

| 4-CDC | - |

| 3,4-Pr-PipVP | - |

| MDPV | - |

| Etoperidone | - |

| JWH-019 | - |

| Nortilidine | - |

Rodent Model for this compound Metabolism

Specific, in-depth studies detailing the complete metabolic profile of this compound in rodent models such as mice and rats are limited in the currently available scientific literature. However, some research involving rodents provides insights into its in vivo effects and metabolism.

While a full metabolic breakdown in rodents has not been extensively documented, studies have been conducted on the behavioral effects of this compound in these animals. For instance, this compound has been shown to stimulate locomotor activity in mice in a dose-dependent manner. who.int Furthermore, in drug discrimination studies with rats, this compound fully substituted for the discriminative stimulus effects of methamphetamine and cocaine, indicating a similar potential for abuse. who.int

The consistent detection of pentylone as a major metabolite in human toxicology cases provides strong evidence for N-demethylation as a key metabolic route. who.intnih.govnih.gov It is plausible that a similar pathway exists in rodents, given the conserved nature of many metabolic enzymes across species. However, without direct comparative studies, this remains an extrapolation. The differences in parent drug to metabolite ratios observed in some animal studies with similar compounds suggest that interspecies variations in metabolism are possible. nih.gov

Identification of Key Metabolic Markers for this compound Exposure

The identification of reliable metabolic markers is crucial for forensic toxicology and clinical monitoring of this compound exposure. Based on metabolic studies, several key candidates have been proposed.

Pentylone is a prominent and consistently detected metabolite of this compound in authentic human samples. who.intnih.govnih.gov Its presence in blood and urine is a strong indicator of this compound ingestion. In postmortem cases, pentylone was detected in all instances where N,N-dimethylpentylone was found. nih.govnih.gov Therefore, samples testing positive for pentylone should be further investigated for the presence of this compound. nih.govnih.gov

In addition to pentylone, a monohydroxylated metabolite (M2) has been recommended as a specific metabolic marker for this compound. wikipedia.orgnih.govresearchgate.net This recommendation stems from a detailed metabolic study using zebrafish and human liver microsomes, which identified this metabolite as a significant product of this compound's metabolism. wikipedia.orgnih.gov The detection of this monohydroxylated metabolite could provide additional confirmation of exposure, complementing the detection of pentylone. wikipedia.orgnih.gov

Qualitative Structure-Activity Relationship (SAR) Studies

Qualitative SAR studies provide a descriptive understanding of how structural features affect the biological activity of this compound and its analogues.

The nature of the substituent on the terminal nitrogen atom significantly influences the activity of synthetic cathinones. This compound, which is N,N-dimethylpentylone, shows distinct properties compared to its close analogue, pentylone (N-methylpentylone). who.intwikipedia.org In fact, pentylone has been detected alongside this compound in biological samples, suggesting it may be a metabolite of this compound. who.int

Research comparing N-methyl and N-ethyl analogues demonstrates clear differences in their effects. For instance, N-ethyl-pentedrone (NEPD) and N-ethyl-pentylone (NEP) are more potent dopamine (B1211576) (DA) uptake inhibitors compared to their N-methyl counterparts, pentedrone (B609907) and pentylone. frontiersin.org This increased potency at the dopamine transporter (DAT) correlates with greater efficacy in producing hyperlocomotion in animal models. frontiersin.org Specifically, NEP and NEPD were found to be more efficacious at a dose of 10 mg/kg than pentylone and pentedrone. frontiersin.org This suggests that increasing the bulk of the N-alkyl group from methyl to ethyl can enhance dopaminergic activity. frontiersin.org Furthermore, studies show that N-ethyl substituted cathinones possess higher selectivity for the dopamine transporter over the serotonin (B10506) transporter (DAT/SERT ratio) compared to their N-methyl analogues. frontiersin.org this compound fully substitutes for the discriminative stimulus effects of methamphetamine and cocaine in rats, indicating a similar psychostimulant behavioral profile. who.intnih.gov

| Compound | N-Substitution | Primary Transporter Interaction |

| This compound | N,N-Dimethyl | Potent DAT inhibitor. who.int |

| Pentylone | N-Methyl | DAT inhibitor; also a SERT substrate. frontiersin.org |

| N-Ethyl-Pentylone (NEP) | N-Ethyl | Potent DAT inhibitor with higher selectivity than pentylone. frontiersin.org |

| Pentedrone | N-Methyl | DAT inhibitor. frontiersin.org |

| N-Ethyl-Pentedrone (NEPD) | N-Ethyl | Potent DAT inhibitor with higher potency than pentedrone. frontiersin.org |

This table provides a summary of how different N-substitutions on the pentylone/pentedrone scaffold affect interactions with dopamine (DAT) and serotonin (SERT) transporters based on available research.

Substitutions on the aromatic ring of the cathinone (B1664624) scaffold are a critical determinant of pharmacological activity and transporter selectivity. acs.org this compound features a 3,4-methylenedioxy ring, a substitution pattern it shares with compounds like methylone and MDMA. who.intnih.gov This particular ring substitution is known to influence interactions with monoamine transporters.

Studies on various cathinone analogues have shown that the addition of different substituents to the aromatic ring alters their potential to inhibit MATs. acs.orgnih.gov For example, research on para-substituted methcathinone (B1676376) (MCAT) analogues revealed that the steric bulk of the substituent plays a significant role in determining selectivity between DAT and SERT. acs.orgnih.gov Larger substituents in the para position tend to shift the selectivity towards SERT. acs.orgnih.gov Furthermore, adding a para-trifluoromethyl (p-CF3) group to the MCAT scaffold enhances its selectivity for SERT. acs.org In contrast, comparisons between 3,4-methylenedioxy substituted cathinones (like pentylone and NEP) and their 4-methyl substituted analogues (4-MPD and 4-MeAP) showed that while their potency at inhibiting DAT was similar, the methylenedioxy analogues were significantly more effective at inducing hyperlocomotion. frontiersin.org This indicates that the 3,4-methylenedioxy ring, as present in this compound, is a key feature for producing its characteristic behavioral effects. frontiersin.org

The length and stereochemistry of the alkyl side chain are additional factors that modulate the activity of synthetic cathinones. researchgate.net this compound possesses a propyl group attached to the alpha-carbon, making it a derivative of pentedrone. The length of this α-carbon side-chain has been shown to influence the mechanism of action and behavioral effects. nih.gov For instance, studies on α-pyrrolidinophenone (α-PVP) analogues demonstrated that dopaminergic neurotransmission was crucial for the psychostimulant effects induced by compounds with varying alkyl chain lengths, such as α-PVP (pentyl), α-PHP (hexyl), and α-POP (octyl). nih.gov

Stereochemistry is another critical aspect, as cathinone derivatives contain a chiral center at the alpha-carbon. researchgate.netwho.int Although specific research on the individual enantiomers of this compound is not extensively detailed in the provided sources, SAR studies on cathinones in general emphasize that stereochemistry significantly impacts their action and transporter selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to create a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netwu.ac.th This approach is used to predict the activity of new molecules and to understand the physicochemical properties that drive their effects. nih.govnih.gov

While specific QSAR models for this compound are not widely published, the computational techniques used for similar compounds are well-established. These models are built using a training set of molecules with known activities and then validated to ensure their predictive power. nih.govmdpi.com

Common computational approaches include:

Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN): These are statistical methods used to develop QSAR models by correlating molecular descriptors with biological activity. wu.ac.th ANN, a form of machine learning, can model complex, non-linear relationships. wu.ac.thresearchgate.net

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) analyze the three-dimensional properties of molecules. mdpi.com These methods calculate steric and electrostatic fields around the aligned molecules to predict how these fields correlate with biological activity. mdpi.com

Software Tools: The development of these models relies on specialized software. For instance, PaDEL Descriptor software can be used to calculate a wide range of molecular descriptors, while programs like QSARINS are used to build and validate the QSAR models. nih.gov

These computational tools enable the in silico assessment of compounds, predicting their activity before they are synthesized, thus guiding the design of new molecules. mdpi.comox.ac.uk

QSAR models are built upon molecular descriptors, which are numerical values that quantify the physicochemical properties of a molecule. scirp.orgresearchgate.net The goal is to find which descriptors are statistically correlated with the biological activity of interest.

Key types of molecular descriptors include:

Electronic Descriptors: These describe the electronic properties of a molecule, such as dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Examples include the Principal Moment of Inertia (PMI), radius of gyration, asphericity, and eccentricity. researchgate.net QSAR studies on cathinones have shown that steric bulk at the para-position of the aromatic ring is a key descriptor influencing DAT versus SERT selectivity. acs.orgnih.gov

Physicochemical Descriptors: Properties like lipophilicity (logP) are crucial as they affect how a molecule moves through the body and interacts with targets. researchgate.net

By developing a regression equation, a QSAR model can predict the activity of a new compound based on its calculated descriptor values. nih.govscirp.org For example, a model might show that high polarizability and the presence of halogen atoms are positively correlated with a specific biological activity, while other descriptors are negatively correlated. nih.gov

List of Compounds

Epidemiological Research on Dipentylone Prevalence and Emergence Patterns

Temporal and Geographical Emergence of Dipentylone

This compound, a synthetic cathinone (B1664624), was first identified in Sweden in 2014. nih.govnih.gov In the same year, it was also detected in the United States. who.int Despite these early identifications, this compound did not gain significant traction in the illicit market until several years later. A notable surge in its prevalence was observed in the United States in the third quarter of 2021, with an increasing number of toxicology samples testing positive for the substance. who.int

The emergence of this compound has also been documented in other parts of the world. For instance, it was detected in post-mortem samples in New Zealand in 2021. who.int The first confirmed detection in the United Kingdom was reported in 2022, following a media report of its presence at a music festival. nih.gov In Australia, this compound was first identified in March 2022. who.int

Timeline of First Detections of this compound

| Year | Country/Region | Details |

|---|---|---|

| 2014 | Sweden | First identified. nih.govnih.gov |

| 2014 | United States | First detected. who.int |

| 2019 | Spain | First detected in wastewater. who.int |

| 2021 | United States | Significant increase in toxicology samples. who.int |

| 2021 | New Zealand | Detected in post-mortem samples. who.int |

| 2022 | United Kingdom | First confirmed detection. nih.gov |

| 2022 | Australia | First identified in March. who.int |

Surveillance Methodologies for Detecting Novel Psychoactive Substances (NPS) Including this compound

The clandestine nature of NPS production and distribution necessitates robust surveillance methods to track their emergence and prevalence. Forensic and epidemiological tools are crucial in providing data for public health and law enforcement agencies.

Forensic Seizure Data Analysis

Analysis of substances seized by law enforcement is a primary method for monitoring the illicit drug market. Forensic laboratories utilize advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify the chemical composition of seized materials. nih.gov

In the United States, the National Forensic Laboratory Information System (NFLIS) compiles data from federal, state, and local forensic laboratories. In 2022, there were 4,901 reports of this compound in the NFLIS database. who.int The total weight of this compound seized and reported in 2,880 of these cases was approximately 64,587 grams. who.int

A study of seizures in Scottish prisons between January and July 2023 found this compound in seven samples from three different seizures. nih.gov These findings highlight the presence of this compound within correctional facilities, a controlled environment that is not impervious to the influx of NPS.

Wastewater-Based Epidemiology for Community-Level Detection

Wastewater-based epidemiology (WBE) has emerged as a valuable tool for monitoring drug consumption at the community level. This method involves analyzing raw wastewater for the presence of drugs and their metabolites. WBE provides objective, near-real-time data on the types and quantities of substances being used in a specific population, complementing data from surveys and law enforcement seizures.

The first reported detection of this compound in wastewater occurred in Spain in 2019, where it was found at a concentration of 6.4 ng/L in one of the eight wastewater treatment plants analyzed. who.int The analytical methods typically employed for the detection of NPS in wastewater include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. nih.govnih.gov This approach allows for the monitoring of trends in drug use over time and the early detection of emerging NPS threats within a community.

Market Dynamics of this compound within the Illicit Drug Supply

The market for NPS is highly dynamic, with new substances rapidly appearing to circumvent legal controls on their predecessors. The rise of this compound is a clear example of this phenomenon.

Replacement Phenomenon Following Control of Related Cathinones (e.g., Eutylone)

The emergence of this compound is closely linked to the international control of another synthetic cathinone, eutylone (B1425526). Following the scheduling of eutylone, a significant shift was observed in the illicit drug market, with this compound appearing as its replacement. nih.gov This replacement phenomenon is a common trend in the NPS market, where the chemical structure of a controlled substance is slightly modified to create a new, unscheduled analogue with similar effects. This compound emerged in the illicit drug supply within two months of the international control of eutylone in September 2021. nih.gov

Co-occurrence Patterns with Other Psychoactive Substances

Toxicology reports from post-mortem and clinical cases often reveal the co-ingestion of multiple psychoactive substances. The analysis of these co-occurrence patterns provides insights into common drug combinations and associated risks. In a study of 18 post-mortem cases involving this compound, the substance was found in combination with other drugs in all instances. who.int

Co-occurrence of this compound with Other Substances in Post-Mortem Cases (n=18)

| Co-occurring Substance | Number of Cases |

|---|---|

| Fentanyl | 7 |

| Eutylone | 6 |

| Methamphetamine/Amphetamine | 5 |

Source: World Health Organization (WHO) Critical Review Report on this compound who.int

In another fatal case, this compound was detected alongside methamphetamine, fentanyl, and pentylone (B609909). who.int The frequent co-occurrence of this compound with potent opioids like fentanyl is a significant public health concern due to the increased risk of overdose.

Forensic and Public Health Implications of Dipentylone Research Findings

Advancements in Forensic Toxicology through Dipentylone Research

The rapid appearance of this compound in the recreational drug market necessitated swift and innovative responses from the forensic toxicology community. Its structural similarities to other controlled substances and the proliferation of isomers demanded more sophisticated analytical capabilities to ensure accurate identification in both pre- and post-mortem investigations.

The proliferation of NPS, including this compound, has posed a significant challenge for forensic toxicology laboratories. nih.gov A primary analytical hurdle with this compound is its isomeric relationship with other synthetic cathinones, such as N-ethylpentylone. cfsre.org Isomers have the same molecular weight and can produce similar fragmentation patterns in some analytical instruments, increasing the risk of misidentification. colab.ws

To address this, forensic laboratories have developed and validated advanced analytical methods. researchgate.net Techniques using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become the gold standard for detecting controlled substances and their derivatives. umw.edu.pl Specific LC-MS/MS methods have been successfully developed to chromatographically resolve this compound from its isomers, ensuring definitive identification. cfsre.orgcolab.ws For instance, researchers have detailed methods using a Waters Xevo TQ-S Micro tandem mass spectrometer coupled with an Acquity UPLC® system and an Agilent Poroshell EC C-18 column to achieve separation. cfsre.org High-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, has also been instrumental, allowing for the differentiation of isomers based on retention time and subtle differences in mass spectral data. researchgate.netmagnascientiapub.com These advancements enhance the sensitivity and specificity of drug detection, which is crucial for determining the cause of death in postmortem toxicology and for law enforcement purposes. magnascientiapub.com

| Compound | Concentration Range (ng/mL) | Mean (ng/mL) | Median (ng/mL) | Study Reference |

|---|---|---|---|---|

| This compound | 3.3–970 | 277 ± 283 | 145 | cfsre.orgnih.gov |

| Pentylone | 1.3–420 | 88 ± 127 | 31 | cfsre.orgnih.gov |

| This compound | 3.3–4600 | 320 ± 570 | 150 | researchgate.net |

| Pentylone | 1.3–710 | 105 ± 120 | 71 | researchgate.net |

This finding is critical for forensic interpretation, as it helps to correctly identify the ingested substance. For example, since pentylone is not a metabolite of the isomer N-ethylpentylone, the concurrent detection of pentylone can give a strong indication that this compound is present, even if initial screening is ambiguous. researchgate.net This has led to the recommendation that forensic toxicologists who identify pentylone in a sample should perform additional confirmation for the presence of this compound using methods that can differentiate it from its isomers. cfsre.orgnih.gov Further research has identified other metabolic pathways, including the opening of the 5-membered ring and reduction of carboxide, leading to the identification of seven different metabolites in patient urine samples. nih.gov One study suggested a monohydroxylated metabolite could also serve as a metabolic marker for this compound abuse. researchgate.net

Scientific Insights for Public Health Response Strategies

The study of this compound provides a clear case study in the dynamics of the NPS market, offering valuable data that helps public health officials anticipate future trends and develop proactive strategies.

Early Warning Systems (EWS) are inter-agency networks designed to identify emerging drug threats, assess their risks, and provide timely information to guide effective responses. unodc.org The emergence of this compound was tracked and communicated through such systems. After being first detected in Sweden in 2014, it began to appear in U.S. toxicology samples in the third quarter of 2021. cfsre.orgwikipedia.org

Forensic laboratories and programs like the Center for Forensic Science Research and Education (CFSRE) play a crucial role by identifying new substances and disseminating this information through public alerts. ojp.govcfsre.org These alerts notify public health and safety bodies, medical examiners, and clinicians about the appearance of new substances like this compound, their potential for harm, and the need for up-to-date testing procedures. cfsre.orgojp.gov For example, alerts were issued in New Zealand and the United States following the detection of this compound in substances sold as MDMA. who.int This information allows health authorities to prepare for potential increases in poisonings or overdose events and enables harm reduction organizations to warn users about the misrepresentation of illicit drugs. unodc.orgwho.int

The rise of this compound is a direct consequence of legislative actions targeting other synthetic cathinones. For most of 2020 and 2021, eutylone (B1425526) was the dominant synthetic stimulant found in forensic casework. cfsre.orgcfsre.org In September 2021, eutylone was recommended for international control, which predictably created a void in the NPS market. cfsre.org Within two months, forensic laboratories noted a decline in eutylone positivity and a corresponding increase in the identification of this compound. nih.govojp.govojp.gov

This rapid replacement illustrates a well-established pattern in the synthetic drug landscape: when one substance becomes controlled, clandestine chemists quickly synthesize and distribute structurally similar, unregulated analogues to circumvent the law. nih.govnih.gov Studying this shift provides public health officials and law enforcement with a clearer understanding of market dynamics, allowing them to anticipate the emergence of next-generation substances. researchgate.netdntb.gov.ua It has been theorized that this compound may dominate the U.S. synthetic stimulant market for one to two years before it too is replaced by new isomers or analogues, continuing the cycle of emergence and control. nih.govojp.gov

Legislative Frameworks and Policy Implications from Dipentylone Research

Research Contributions to International Drug Control Conventions

Prior to 2024, dipentylone was not under international control through the United Nations' drug control conventions. who.int However, accumulating scientific evidence and epidemiological data prompted a formal review. The World Health Organization (WHO) Expert Committee on Drug Dependence (ECDD) conducted a critical review of this compound at its 46th meeting in October 2023. who.int

The committee's recommendation was heavily influenced by research demonstrating this compound's properties and risks. Key findings that contributed to the decision included:

Pharmacological Similarity: Research showed that this compound is a synthetic cathinone (B1664624) structurally related to other substances already controlled under Schedule II of the 1971 Convention on Psychotropic Substances, such as mephedrone. un.org Its mechanism of action involves increasing the concentration of key neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), which is consistent with a psychostimulant effect. ecddrepository.org

Abuse Potential: Studies in experimental animals were pivotal in assessing the substance's likelihood of abuse. federalregister.gov In drug discrimination studies, this compound fully substituted for the stimulus effects of cocaine and methamphetamine, indicating a similar potential for abuse. who.intfederalregister.gov

Lack of Therapeutic Use: The review confirmed that this compound has no known therapeutic applications or medical use. who.intun.orgecddrepository.org

Based on this body of evidence, the WHO recommended that this compound be placed in Schedule II of the 1971 Convention. ecddrepository.orgfederalregister.gov Subsequently, at its 67th Session in March 2024, the Commission on Narcotic Drugs (CND) voted to accept this recommendation. federalregister.govunodc.org The decision to add this compound to Schedule II of the Convention on Psychotropic Substances of 1971 officially entered into force on December 3, 2024. unodc.org This action obligates member states to implement control measures for the substance.

National Regulatory Approaches and Their Efficacy

Even before its international scheduling, many countries had already controlled this compound through various national legislative strategies aimed at combating the spread of NPS.

Generic or analog legislation, which bans entire chemical classes of substances, has been a primary tool for proactively controlling NPS. nih.govnih.gov Instead of scheduling substances one by one, these laws control compounds based on their core chemical structure. Several countries applied this framework to this compound.

United States: this compound was controlled as a Schedule I substance under the Controlled Substances Act (CSA) long before its specific listing. federalregister.govwikipedia.org This was because it is a positional isomer of N-ethylpentylone, another Schedule I cathinone. who.intfederalregister.govjustia.com This analog-based control was implemented temporarily on August 31, 2018, and made permanent on June 14, 2021. federalregister.gov

United Kingdom: this compound is controlled as a Class B drug under the Misuse of Drugs Act, which utilizes broad definitions to capture related compounds. who.intwikipedia.org

Germany: The substance falls under the "Neue-psychoaktive-Stoffe-Gesetz (NpSG)," a law specifically designed to control entire groups of new psychoactive substances. who.int

New Zealand: this compound is regulated as a Class C7 controlled drug, classified as an analog of MDMA under the Misuse of Drugs Act 1975. who.int

| Country | Legislative Act | Classification | Basis of Control |

|---|---|---|---|

| United States | Controlled Substances Act (CSA) | Schedule I | Positional isomer of N-ethylpentylone. who.intfederalregister.gov |

| United Kingdom | Misuse of Drugs Act | Class B | Generic control of cathinone derivatives. who.intwikipedia.org |

| Germany | Neue-psychoaktive-Stoffe-Gesetz (NpSG) | Anlage II | Control of substance group. who.intwikipedia.org |

| New Zealand | Misuse of Drugs Act 1975 | Class C7 | Analogue of MDMA. who.int |

Following the international scheduling decision, nations are obligated to ensure national controls are in place. In the United States, the Drug Enforcement Administration (DEA) issued a final rule to establish a specific listing for this compound in Schedule I of the CSA, with an effective date of August 8, 2025. federalregister.govjustia.com

This action was primarily administrative, as the substance was already controlled. federalregister.gov The key impacts of this specific listing are:

Regulatory Clarification: It establishes a separate, specific listing and a unique DEA controlled substances code number, which eliminates any potential confusion regarding its legal status. federalregister.gov

Improved Monitoring: It allows the DEA to establish an aggregate production quota and grant individual manufacturing and procurement quotas specifically for this compound, aiding in the tracking of the substance for scientific and research purposes. federalregister.gov